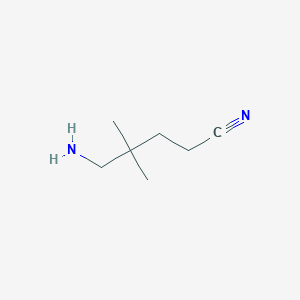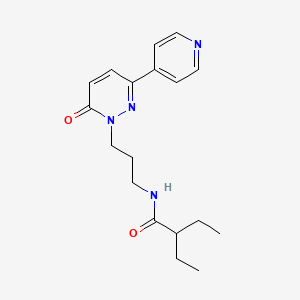![molecular formula C17H15N5O2 B2847537 N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1904180-08-0](/img/structure/B2847537.png)
N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number. It may also include the compound’s role or use in industry or research .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can often be predicted based on the compound’s structure and can be confirmed through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Antitumor Activities
Several studies have explored derivatives of dihydropyridazine for their potential antitumor activities. For instance, Liu et al. (2020) synthesized derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and evaluated their in vitro inhibitory activities against c-Met kinase. They discovered that these compounds exhibited moderate to good antitumor activities against various cancer cell lines, indicating potential applications in cancer therapy (Liu et al., 2020).
Synthesis and Characterization of Novel Compounds
Youssef et al. (2012) reported the synthesis of new compounds using dihydropyridazine derivatives. These compounds included isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are important due to their valuable biological activities. This research highlights the versatility of dihydropyridazine derivatives in synthesizing a range of biologically significant compounds (Youssef et al., 2012).
Development of Inhibitors for Medical Applications
Schroeder et al. (2009) discovered N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a potent and selective Met kinase inhibitor. This compound demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma model, illustrating the potential of dihydropyridazine derivatives in developing new inhibitors for medical use (Schroeder et al., 2009).
Anticancer Drug Development
Pierroz et al. (2012) synthesized novel inert Ru(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid, closely related to dihydropyridazine compounds. These complexes showed potent anticancer activities, offering insights into developing new anticancer drugs (Pierroz et al., 2012).
Modulation of Biological Activities
The modulation of biological activities using dihydropyridazine derivatives has been a focal point of several studies. For example, Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and evaluated their antitumor and antimicrobial activities. These studies demonstrate the potential of dihydropyridazine derivatives in modulating various biological activities (Riyadh, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-22-15(23)7-6-14(21-22)17(24)20-11-13-5-3-9-19-16(13)12-4-2-8-18-10-12/h2-10H,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHXHDSKCUDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-3-yl}methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-methoxypyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2847467.png)

![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2847469.png)
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2847471.png)



![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2847476.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2847477.png)